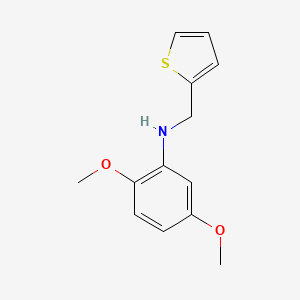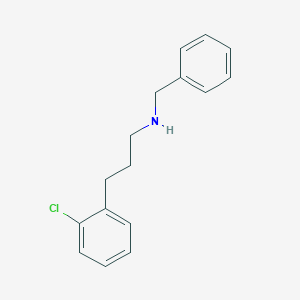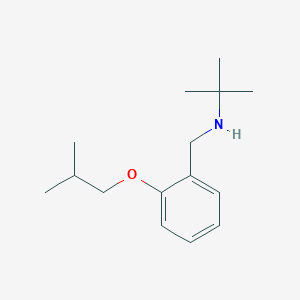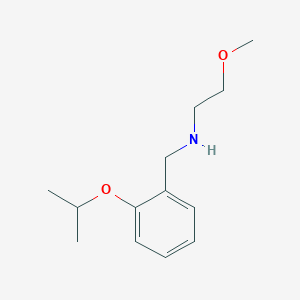![molecular formula C17H20ClNO B1385475 4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline CAS No. 1040693-24-0](/img/structure/B1385475.png)
4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline
Overview
Description
4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline is a chemical compound with the molecular formula C17H20ClNO and a molecular weight of 289.80 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and an amine group that is further substituted with a 4-isopropylphenoxyethyl group . The exact structure can be represented by the SMILES notation: CC©C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)Cl .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Structural Analysis and Hydrogen Bonding
- 4-Chloro-N-[2-(4-isopropylphenoxy)ethyl]aniline and its isomers show structural variations, particularly in the position of the chlorine substitution. Studies have explored the planar backbone of these compounds, their dihedral angles, and the occurrence of partial protonation and hydrogen bonding in their structures. This understanding is crucial in material science for designing compounds with specific properties (Su, Wang, Liu, & Li, 2013).
Biotransformation Studies
- Research has identified the biotransformation pathways of related aniline derivatives, which helps in understanding the metabolic fate of these compounds in biological systems. This is significant for assessing their environmental impact and potential biodegradation (Kolar & Schlesiger, 1975).
Synthesis Techniques and Environmental Considerations
- Studies have been conducted on the synthesis of various aniline derivatives, highlighting the importance of high yield, good quality, and minimal environmental pollution. Such research contributes to sustainable chemistry practices (Wen Zi-qiang, 2007).
Crystal Structure and Secondary Amines
- The crystal structure of related secondary amines has been characterized, providing insights into their molecular properties. This information is vital for the development of new materials and pharmaceuticals (Adeleke & Omondi, 2022).
Reaction Dynamics and Novel Compounds
- Research on the reaction dynamics between aniline derivatives has led to the discovery of novel compounds. Such studies are foundational in organic chemistry, leading to the development of new drugs and materials (Fretz, Gaugler, & Schneider, 2000).
Steric Repulsion and Reactivity Studies
- Studies on the steric repulsion and reactivity of bulky anilines contribute to a deeper understanding of their chemical behavior. This knowledge is essential in designing specific reactions for synthetic purposes (Vrána, Němec, Samsonov, & Růžička, 2021).
Electrochemical Applications
- Research into the electrochemical synthesis of aniline-based polymers has shown potential applications in energy conversion, such as in dye-sensitized solar cells. This demonstrates the role of aniline derivatives in renewable energy technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Enzymatic Photometric Determination
- Aniline derivatives have been synthesized for use in enzymatic photometric determination of hydrogen peroxide. This indicates their application in analytical chemistry for biochemical assays (Tamaoku, Ueno, Akiura, & Ohkura, 1982).
Spectroscopic and Theoretical Studies
- Spectroscopic and theoretical studies of substituted N-phenoxyethylanilines have provided insight into their vibrational, geometrical, and electronic properties. Such research is crucial for the development of materials with specific optical or electronic properties (Finazzi, Piovoso, Massa, Jubert, Romanelli, Jios, & Autino, 2003).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-[2-(4-propan-2-ylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(2)14-3-9-17(10-4-14)20-12-11-19-16-7-5-15(18)6-8-16/h3-10,13,19H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFFLBACVNMOAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine](/img/structure/B1385393.png)
![3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline](/img/structure/B1385394.png)





![2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385405.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-2,6-dimethylaniline](/img/structure/B1385406.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine](/img/structure/B1385407.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385412.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline](/img/structure/B1385414.png)
![N-[3-(2-Phenoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385415.png)
